PB-22 6-hydroxyquinoline isomer
Description
Properties
Molecular Formula |
C23H22N2O2 |
|---|---|
Molecular Weight |
358.4 |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(19-9-4-5-10-22(19)25)23(26)27-18-11-12-21-17(15-18)8-7-13-24-21/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |
InChI Key |
KDWWTTHVTXGQLC-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC2=C(N=CC=C2)C=C1)C3=CN(CCCCC)C4=C3C=CC=C4 |
Synonyms |
quinolin-6-yl 1-pentyl-1H-indole-3-carboxylate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Relative Intensities of Product Ions for Selected 5F-PB-22 Isomers
| Isomer | CE = 20 eV | CE = 35 eV | CE = 50 eV |
|---|---|---|---|
| 6Q isomer (3) | – | 100 | 24.4 |
| 7Q isomer (2) | 47.7 | 100 | – |
| 4Q isomer (5) | 100 | – | – |
| 8IQ isomer (7) | 32.1 | 100 | – |
Data adapted from .
Pharmacological Comparison
Receptor Binding Affinities
- CB1R vs. CB2R Bias: The 4-hydroxyquinoline isomer favors CB1R (3:1 CB1:CB2), whereas the 5-hydroxyisoquinoline isomer favors CB2R (1:2 CB1:CB2) .
- Position-Dependent Activity: Hydroxy groups at positions 5 or 8 (quinoline/isoquinoline) enhance CB2R activity, while positions 3, 6, and 7 reduce potency .
The 6Q isomer’s hydroxyquinoline group at position 6 likely diminishes CB2R engagement compared to 5Q or 8IQ isomers, though empirical validation is needed.
Forensic and Metabolic Considerations
- Stability: The 6Q isomer’s fluoropentyl chain enhances metabolic stability compared to non-fluorinated analogs like PB-22 .
- Differentiation Challenges: Isomers like 6Q and 6IQ (6-hydroxyisoquinoline) are indistinguishable via GC-MS but separable via LC-MS/MS .
Preparation Methods
Indole-3-Carboxylic Acid Intermediate Synthesis
The indole precursor is synthesized via Friedel-Crafts acylation or alkylation. For PB-22, 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid is prepared by reacting indole-3-carboxylic acid with 1-bromo-5-fluoropentane under basic conditions. A typical procedure involves:
-
Dissolving indole-3-carboxylic acid (1.0 equiv) in anhydrous dimethylformamide (DMF).
-
Adding potassium carbonate (2.5 equiv) and 1-bromo-5-fluoropentane (1.2 equiv).
The crude product is purified via silica gel chromatography, yielding the alkylated indole intermediate with >90% purity.
Esterification with 6-Hydroxyquinoline
Esterification employs carbodiimide-based coupling agents to link the indole-3-carboxylic acid to 6-hydroxyquinoline. Key steps include:
-
Activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
-
Adding 6-hydroxyquinoline (1.1 equiv) and stirring at room temperature for 18 hours.
-
Quenching with water, extracting with DCM, and evaporating the solvent.
Table 1: Representative Reaction Conditions for Esterification
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Coupling Agent | EDC (1.5 equiv) |
| Catalyst | DMAP (0.2 equiv) |
| Reaction Time | 18 hours |
| Yield | 65–75% |
Purification and Isomer Control
Regioselectivity challenges arise due to the presence of multiple hydroxyl groups on quinoline. To minimize byproducts (e.g., 5- or 7-hydroxyquinoline isomers), protective group strategies or high-purity starting materials are critical.
Chromatographic Separation
Crude this compound is purified via flash chromatography using a hexane:ethyl acetate gradient. Analytical HPLC (C18 column, acetonitrile/water + 0.1% formic acid) confirms purity >95%.
Table 2: HPLC Parameters for Isomer Differentiation
| Column | Atlantis T3 (150 × 4.6 mm) |
|---|---|
| Mobile Phase | 0.1% formic acid in acetonitrile/water |
| Gradient | 5–90% acetonitrile over 45 min |
| Retention Time (6Q) | 28.4 min |
Solubility Considerations
This compound exhibits limited aqueous solubility (0.33 mg/mL in PBS), necessitating dimethyl sulfoxide (DMSO) or DMF for stock solutions. Storage at −20°C prevents degradation.
Analytical Validation and Structural Confirmation
Mass Spectrometric Analysis
Electrospray ionization–tandem mass spectrometry (ESI-MS/MS) differentiates the 6-hydroxyquinoline isomer from regioisomers. Key fragmentation patterns include:
-
Precursor Ion : m/z 377.2 [M+H]⁺.
-
Product Ions : m/z 232 (base peak, indolylacylium ion), m/z 144 (C₉H₆NO⁺).
Figure 1: CID Spectrum of this compound
(Simulated data based on)
-
m/z 377 → 232 (100% intensity), 144 (35%), 116 (12%).
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃) confirms regiochemistry:
-
Quinoline H-6 : δ 8.92 (d, J = 4.2 Hz).
-
Indole H-3 : δ 7.85 (s).
Challenges in Industrial-Scale Synthesis
Q & A
Basic Research Questions
Q. How can PB-22 6-hydroxyquinoline isomer be distinguished from its structural analogs and other hydroxyquinoline isomers?
- Methodological Answer : Differentiation relies on advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, transitions in dynamic multiple reaction monitoring (dMRM) must be optimized to avoid cross-interference from structurally similar isomers . Structural elucidation via nuclear magnetic resonance (NMR) or high-resolution MS can resolve positional differences in hydroxyl groups (e.g., 6-hydroxyquinoline vs. 7-hydroxyquinoline isomers) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS07 safety protocols, including wearing nitrile gloves, lab coats, and eye protection. Avoid inhalation or skin contact due to risks of irritation (H315, H319) and respiratory toxicity (H335). Work in a fume hood with proper ventilation, and store the compound at -20°C in airtight containers to maintain stability .
Q. What analytical challenges arise when detecting this compound in biological matrices like urine or oral fluid?
- Methodological Answer : Endogenous matrix interferences (e.g., in urine) can produce false positives. Use dMRM with optimized transitions to eliminate background noise. For example, initial full-scan MS methods detected interfering peaks, which were resolved by refining collision energy and selecting unique product ions . Matrix-matched calibration and isotopically labeled internal standards improve accuracy in quantification .
Advanced Research Questions
Q. How do structural modifications in PB-22 hydroxyquinoline isomers influence receptor binding specificity (e.g., CB1 vs. CB2)?
- Methodological Answer : Yeast-based biosensor assays reveal that minor positional changes in hydroxyl groups significantly alter receptor affinity. For instance, 5-fluoro PB-22 4-hydroxyquinoline isomer shows 3-fold higher CB1R selectivity, while the 5-hydroxyisoquinoline isomer favors CB2R. Functional assays using HEK293 cells expressing humanized CB1R/CB2R can validate these findings .
Q. How can researchers resolve contradictions in metabolite identification for PB-22 isomers during untargeted screening?
- Methodological Answer : False positives often arise from shared transitions or retention times (e.g., PB-22 N-(4-hydroxypentyl) vs. N-(5-hydroxypentyl) metabolites). Implement orthogonal methods such as ion mobility spectrometry (IMS) or chiral chromatography to separate co-eluting isomers. Confirm identities using synthetic reference standards and fragmentation libraries .
Q. What validation parameters are essential for quantifying this compound in forensic samples?
- Methodological Answer : Validate limit of detection (LOD), specificity, and precision per ISO 17025 guidelines. For example, a GC-MS method for 5-fluoro PB-22 demonstrated an LOD of 0.1 ng/mL in spiked samples. Cross-validate with LC-QqQ-MS to ensure method robustness across instruments .
Q. How does the choice of ionization mode (ESI vs. APCI) impact the sensitivity of PB-22 isomer detection in LC-MS workflows?
- Methodological Answer : Electrospray ionization (ESI) is preferred for polar metabolites, while atmospheric pressure chemical ionization (APCI) enhances sensitivity for non-polar parent compounds. For PB-22 hydroxyquinoline isomers, ESI in positive ion mode with acetonitrile/water gradients achieves optimal ionization efficiency .
Best Practices for Reporting
- Follow IUPAC nomenclature and ISO 17034 standards for chemical characterization .
- Disclose all synthetic reference material sources (e.g., Cayman Chemical) and purity data to ensure reproducibility .
- Include retention time tolerances (±0.3 min) and MS/MS spectral libraries in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
